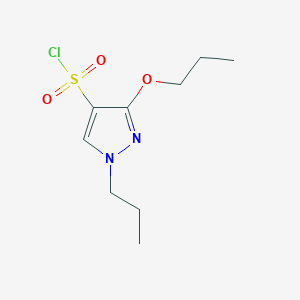

3-propoxy-1-propyl-1H-pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-propoxy-1-propyl-1H-pyrazole-4-sulfonyl chloride”, often involves reactions with hydrazines and diketones . Sulfonyl chlorides were synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .Molecular Structure Analysis

The InChI code for a similar compound, “1-propyl-1H-pyrazole-4-sulfonyl chloride”, is1S/C6H9ClN2O2S/c1-2-3-9-5-6 (4-8-9)12 (7,10)11/h4-5H,2-3H2,1H3 . This provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .Scientific Research Applications

Catalysis in Organic Reactions

- The related compound, 1-sulfopyridinium chloride, has been used as an efficient, homogeneous, and reusable catalyst in the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating its potential in catalyzing tandem Knoevenagel–Michael reactions of related pyrazol compounds (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

- A sulfur-functionalized aminoacrolein derivative has been utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonyl chlorides, highlighting its use in medicinal chemistry (Tucker et al., 2015).

Preparation of Diverse Pyrazole-Containing Sulfonyl Chlorides

- A convenient method starting from 2-(benzylthio)malonaldehyde was developed for the multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, suggesting its versatility in synthesizing a range of pyrazole derivatives (Sokolyuk et al., 2015).

Synthesis of Sulfonylated Aminopyrazoles

- The sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride resulted in the formation of novel compounds, demonstrating its application in synthesizing sulfonylated aminopyrazoles for potential biological activity studies (Povarov et al., 2017).

Facilitating Complex Organic Syntheses

- Pyrazole-4-sulfonyl chlorides have been used in the synthesis of complex organic structures, such as novel Pyrazolo[3,4-b]pyridin-3-ol derivatives, indicating its role in facilitating multi-step organic syntheses (Shen et al., 2014).

Synthesis of Sulphanylamides from Aminopyrazoles

- The sulfonylation of amino group in aminopyrazoles with p-acetamidobenzenesulfonyl chloride has led to the creation of sulfanilamide derivatives, underlining its utility in synthesizing novel sulfonamide derivatives (Povarov et al., 2019).

Lewis Base Catalyzed Synthesis

- In a study, the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles was achieved through Lewis base catalysis, showcasing the compound’s importance in catalytic transformations (Zhu et al., 2013).

Synthesis of Heterocyclic Systems

- The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles has led to the creation of new heterocyclic systems, indicating its application in the synthesis of complex organic molecules (Kornienko et al., 2014).

properties

IUPAC Name |

3-propoxy-1-propylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O3S/c1-3-5-12-7-8(16(10,13)14)9(11-12)15-6-4-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPENGXALCQQYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

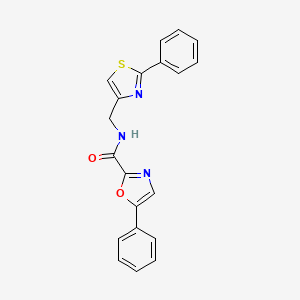

![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)

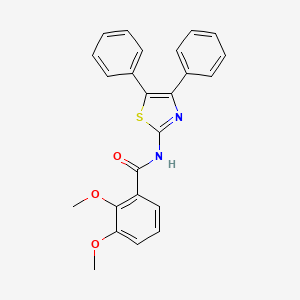

![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)

![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)